![molecular formula C20H20N2O5 B4579731 N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide

Overview

Description

Synthesis Analysis

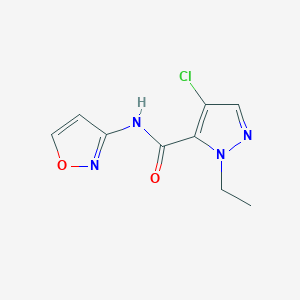

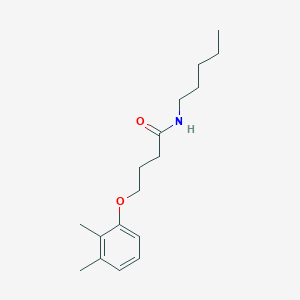

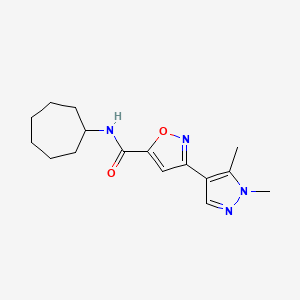

The synthesis of compounds related to "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide" often involves multi-step organic reactions, employing techniques such as nucleophilic vinylic substitution (S(N)V) reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from β,β-difluoroenamides and fluoroynamides (Meiresonne et al., 2015). Furthermore, the N-alkenylation of hydroxamic acid derivatives to synthesize cis-enamides through vinyl benziodoxolones demonstrates the complexity and versatility of reactions employed in synthesizing such compounds (Shimbo et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds analogous to "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide" is characterized by the presence of aromatic systems, amide bonds, and heteroatoms, contributing to their complex geometry and electronic properties. The crystal structure analysis, such as that conducted by Saeed et al. (2010) on related benzamide compounds, often reveals intricate hydrogen bonding patterns and molecular conformations, which are crucial for understanding the compound's chemical behavior and reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide" and related compounds are influenced by the functional groups present. For instance, the presence of the benzodioxol and benzamide groups can facilitate nucleophilic addition reactions, electrophilic aromatic substitution, and hydrogen bonding interactions. Compounds with similar structures have been studied for their reactivity in Michael addition reactions, showcasing their potential in synthetic organic chemistry (Guemas et al., 1983).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure, which affects their solubility, melting point, and crystallinity. For instance, the crystalline structure analysis of related compounds provides insights into their stability and solubility, which are essential for their practical applications in various fields (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in understanding the behavior of "N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide". Studies on related benzamides and their derivatives, such as those by Patel and Patel (2010), offer valuable insights into their reactivity and potential chemical transformations, contributing to the broader knowledge of benzamide chemistry (Patel & Patel, 2010).

Scientific Research Applications

Enzymatic Resolution and Synthetic Applications

Researchers have focused on the enzymatic resolution of compounds with complex structures, aiming to prepare optically active congeners. For example, Fujii et al. (2011) investigated lipase-assisted acylation to achieve high enantiomeric excesses, demonstrating the potential of enzymatic methods in the synthesis of optically active amino alcohol congeners (M. Fujii, M. Ono, Miyuki Sato, H. Akita, 2011).

Chemoselective N-Benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored by Singh et al. (2017), showcasing the synthesis of biologically interesting compounds through selective reactions. This research opens avenues for the targeted synthesis of derivatives with potential biological activities (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Radical Cyclization Reactions

Luo et al. (2021) studied vinyl radical cyclization reactions to produce β-aryl-γ-lactams, highlighting a novel synthetic method for preparing α,β-unsaturated-β-aryl-γ-lactams from N-propargyl benzamides. This work demonstrates the utility of radical cyclization for constructing complex lactam structures (Chih-Hao Luo, Pei-Ling Wang, Che-Chien Chang, 2021).

Antihypertensive Activity

The synthesis and evaluation of antihypertensive activity of novel compounds have been a focus, as evidenced by Cassidy et al. (1992), who synthesized a series of compounds demonstrating activity comparable to cromakalim. This research is crucial for the development of new therapeutic agents (Frederick Cassidy, J. M. Evans, M. Hadley, Adele H. Haladij, Patricia E. Leach, G. Stemp, 1992).

Antifungal Agents

The preparation and antifungal screening of novel benzamide derivatives have been investigated, highlighting the potential of these compounds as antifungal agents. Narayana et al. (2004) synthesized a range of compounds and evaluated their antifungal activity, demonstrating the importance of chemical structure in biological activity (B. Narayana, K. K. V. Raj, B. V. Ashalatha, N. Kumari, B. Sarojini, 2004).

properties

IUPAC Name |

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c23-10-4-9-21-20(25)16(22-19(24)15-5-2-1-3-6-15)11-14-7-8-17-18(12-14)27-13-26-17/h1-3,5-8,11-12,23H,4,9-10,13H2,(H,21,25)(H,22,24)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFNOJFIOSHEJC-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCO)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCCO)/NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)

![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)